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Cat. No.: B15621517 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of HTH-02-006, a

potent inhibitor of NUAK family kinase 2 (NUAK2). The information presented herein is

intended to assist researchers in evaluating the suitability of HTH-02-006 for their studies and

to provide a comprehensive understanding of its activity against a broad panel of kinases. All

data is supported by experimental findings from publicly available sources.

Introduction
HTH-02-006 is a reversible, small-molecule inhibitor of NUAK2, a member of the AMP-

activated protein kinase (AMPK)-related kinase family.[1] NUAK2 is a key component of the

Hippo signaling pathway, and its inhibition has shown therapeutic potential in cancers with high

YAP activity, such as liver and prostate cancer.[1][2] HTH-02-006 is a derivative of the

prototype NUAK inhibitor WZ4003. Understanding the selectivity profile of a kinase inhibitor is

paramount for interpreting experimental results and predicting potential off-target effects. This

guide offers a comparative overview of HTH-02-006's activity against its primary target and

other kinases.

Kinase Selectivity Profile of HTH-02-006
The selectivity of HTH-02-006 has been extensively profiled, primarily through in vitro kinase

assays and broad-spectrum kinase screening panels such as KINOMEscan®.
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On-Target Activity
HTH-02-006 demonstrates potent inhibition of its primary target, NUAK2.

Target IC50 (nM) Assay Type

NUAK2 126
Radioactive [γ-³²P]ATP filter-

binding assay

NUAK1 8
Radioactive [γ-³²P]ATP filter-

binding assay

Table 1: On-Target Potency of HTH-02-006.IC50 values indicate the concentration of HTH-02-
006 required to inhibit 50% of the kinase activity in vitro.[3][4]

Off-Target Activity
A KINOMEscan® screen of HTH-02-006 against a panel of 468 kinases at a concentration of 1

µM revealed a number of potential off-target kinases. The results are presented as "percent of

control," where a lower value indicates stronger binding or inhibition.
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Kinase Percent of Control (%) @ 1 µM

FAK 0.1

NUAK1 0.7

FLT3 0.95

ULK2 1.6

STK33 2.4

PHKG2 2.7

CLK4 3.4

GCN2-KD2 3.6

ULK1 6

NUAK2 6.6

DAPK3 6.9

TTK 8.8

Table 2: Selectivity Profile of HTH-02-006 against a Panel of 468 Kinases.Data from a

KINOMEscan® assay performed at a concentration of 1 µM HTH-02-006. The value represents

the percentage of remaining kinase activity compared to a DMSO control.[3][4][5]

It is noteworthy that while HTH-02-006 is a potent inhibitor of NUAK2, it exhibits even stronger

activity against NUAK1 in vitro.[3][4] Additionally, the KINOMEscan® results highlight several

other kinases that are significantly inhibited by HTH-02-006 at a 1 µM concentration.

Researchers should consider these off-target activities when designing experiments and

interpreting data.[6][7]

Signaling Pathway
HTH-02-006 exerts its effects by inhibiting NUAK2, a critical downstream target of the YAP

oncogene in the Hippo signaling pathway. NUAK2 participates in a positive feedback loop that

enhances YAP activity. By inhibiting NUAK2, HTH-02-006 disrupts this loop, leading to reduced
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phosphorylation of its substrate MYPT1, which in turn affects the actomyosin cytoskeleton.[3][6]

[8] This ultimately leads to the cytoplasmic retention and inactivation of YAP.
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Caption: HTH-02-006 inhibits the NUAK2-YAP positive feedback loop.

Experimental Protocols
The following are summaries of the key experimental protocols used to characterize the

selectivity of HTH-02-006.

In Vitro Kinase Assay (Radioactive Filter-Binding)
This assay measures the direct inhibition of kinase activity by HTH-02-006.

Principle: The assay quantifies the incorporation of radiolabeled phosphate ([γ-³²P]ATP) into

a specific peptide substrate by the target kinase.

Procedure:

The kinase, a peptide substrate (e.g., Sakamototide for NUAK2), and varying

concentrations of HTH-02-006 are incubated in a reaction buffer.[9]

The kinase reaction is initiated by the addition of [γ-³²P]ATP.

After incubation, the reaction mixture is spotted onto a phosphocellulose filter membrane,

which binds the phosphorylated peptide.
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The membrane is washed to remove unincorporated [γ-³²P]ATP.

The amount of radioactivity on the filter, corresponding to the kinase activity, is measured

using a scintillation counter.

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor

concentration.[9]

KINOMEscan® Profiling
This is a high-throughput binding assay used to determine the interaction of a compound with a

large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an

immobilized, active-site directed ligand for binding to the kinase active site. The amount of

kinase bound to the solid support is measured via quantitative PCR of a DNA tag conjugated

to the kinase.

Procedure:

A panel of DNA-tagged kinases is incubated with the test compound (HTH-02-006) at a

fixed concentration.

The kinase-compound mixtures are then applied to a solid support matrix functionalized

with an immobilized, active-site directed ligand.

Kinases that are not bound by the test compound will bind to the immobilized ligand.

After washing away unbound components, the amount of each kinase remaining on the

solid support is quantified using qPCR.

The results are reported as "percent of control," where the control is the amount of kinase

bound in the absence of the test compound.
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In Vitro Kinase Assay

KINOMEscan®
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Caption: Workflow for in vitro kinase selectivity profiling.

Conclusion
HTH-02-006 is a potent inhibitor of NUAK2 and its close homolog NUAK1. While it is often

described as a NUAK2 inhibitor, its in vitro potency against NUAK1 is higher. The

KINOMEscan® data reveals a broader selectivity profile with several other kinases being

inhibited at a 1 µM concentration. Researchers using HTH-02-006 should be cognizant of these

off-target effects and may need to employ complementary approaches, such as genetic

knockdown, to definitively attribute observed phenotypes to the inhibition of NUAK2. The

provided experimental protocols offer a basis for further investigation and validation of HTH-02-
006's activity in specific experimental systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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